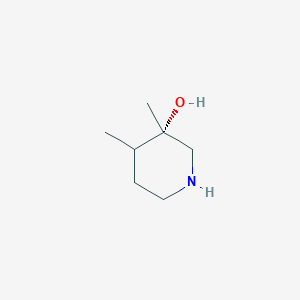![molecular formula C33H52N4O8 B14782326 13-Oxa-2,6,11-triazapentadecanoic acid, 11-[3-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)propyl]-6-[(1,1-dimethylethoxy)carbonyl]-14,14-dimethyl-12-oxo-, 1,1-dimethylethyl ester](/img/structure/B14782326.png)
13-Oxa-2,6,11-triazapentadecanoic acid, 11-[3-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)propyl]-6-[(1,1-dimethylethoxy)carbonyl]-14,14-dimethyl-12-oxo-, 1,1-dimethylethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
13-Oxa-2,6,11-triazapentadecanoic acid, 11-[3-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)propyl]-6-[(1,1-dimethylethoxy)carbonyl]-14,14-dimethyl-12-oxo-, 1,1-dimethylethyl ester is a complex organic compound with a unique structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 13-Oxa-2,6,11-triazapentadecanoic acid, 11-[3-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)propyl]-6-[(1,1-dimethylethoxy)carbonyl]-14,14-dimethyl-12-oxo-, 1,1-dimethylethyl ester typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to various chemical transformations, including esterification, amidation, and etherification. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure high yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost-effectiveness, and environmental considerations. Industrial production often employs advanced techniques such as automated reactors and in-line monitoring to optimize reaction conditions and ensure consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions
13-Oxa-2,6,11-triazapentadecanoic acid, 11-[3-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)propyl]-6-[(1,1-dimethylethoxy)carbonyl]-14,14-dimethyl-12-oxo-, 1,1-dimethylethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert certain functional groups into alcohols or amines.
Substitution: The ester and amide groups can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, alcohols). Reaction conditions such as temperature, pH, and solvent choice are critical in determining the reaction outcome and product distribution.
Major Products
The major products formed from these reactions depend on the specific reaction pathway and conditions. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with modified functional groups.
Applications De Recherche Scientifique
13-Oxa-2,6,11-triazapentadecanoic acid, 11-[3-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)propyl]-6-[(1,1-dimethylethoxy)carbonyl]-14,14-dimethyl-12-oxo-, 1,1-dimethylethyl ester has numerous applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals, coatings, and materials with unique properties.
Mécanisme D'action
The mechanism of action of 13-Oxa-2,6,11-triazapentadecanoic acid, 11-[3-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)propyl]-6-[(1,1-dimethylethoxy)carbonyl]-14,14-dimethyl-12-oxo-, 1,1-dimethylethyl ester involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
13-Oxa-2,6,11-triazapentadecanoic acid derivatives: Compounds with similar core structures but different substituents.
Isoindole derivatives: Compounds containing the isoindole moiety, which may exhibit similar biological activities.
Ester and amide-containing compounds: Molecules with ester and amide functional groups that share similar chemical reactivity.
Uniqueness
What sets 13-Oxa-2,6,11-triazapentadecanoic acid, 11-[3-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)propyl]-6-[(1,1-dimethylethoxy)carbonyl]-14,14-dimethyl-12-oxo-, 1,1-dimethylethyl ester apart is its unique combination of functional groups and structural features
Propriétés
Formule moléculaire |
C33H52N4O8 |
|---|---|
Poids moléculaire |
632.8 g/mol |
Nom IUPAC |
tert-butyl N-[3-(1,3-dioxoisoindol-2-yl)propyl]-N-[4-[(2-methylpropan-2-yl)oxycarbonyl-[3-[(2-methylpropan-2-yl)oxycarbonylamino]propyl]amino]butyl]carbamate |
InChI |
InChI=1S/C33H52N4O8/c1-31(2,3)43-28(40)34-18-14-21-35(29(41)44-32(4,5)6)19-12-13-20-36(30(42)45-33(7,8)9)22-15-23-37-26(38)24-16-10-11-17-25(24)27(37)39/h10-11,16-17H,12-15,18-23H2,1-9H3,(H,34,40) |
Clé InChI |
FWAJYRCIZHAQCT-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NCCCN(CCCCN(CCCN1C(=O)C2=CC=CC=C2C1=O)C(=O)OC(C)(C)C)C(=O)OC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![benzyl N-[[1-(2-aminopropanoyl)pyrrolidin-3-yl]methyl]-N-methylcarbamate](/img/structure/B14782243.png)
![4-Benzyl-3-[2-[4-[3-(trifluoromethyl)phenyl]phenyl]acetyl]-1,3-oxazolidin-2-one](/img/structure/B14782247.png)
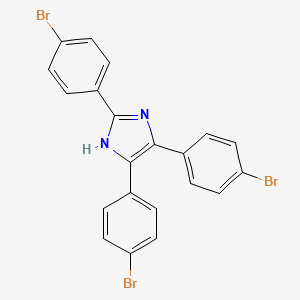
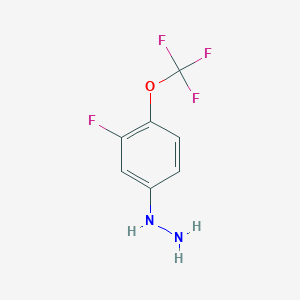
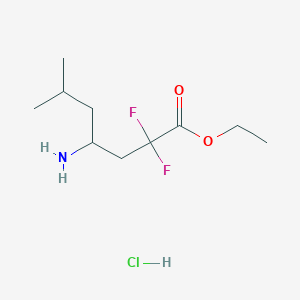
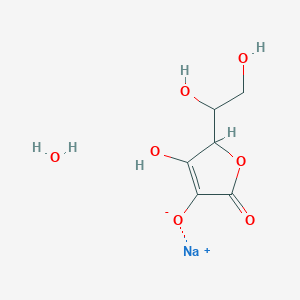
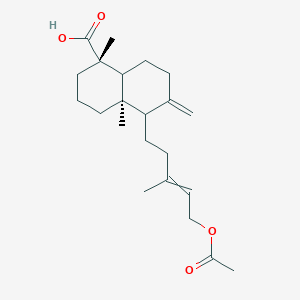
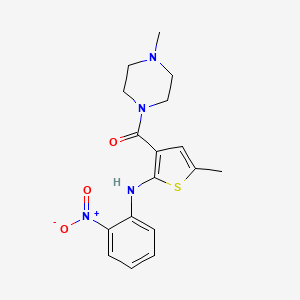
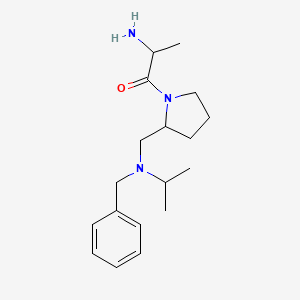
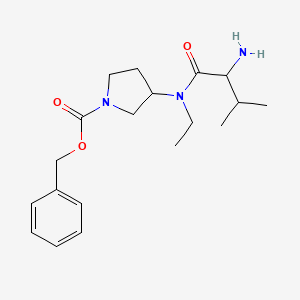
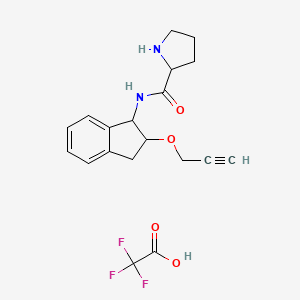
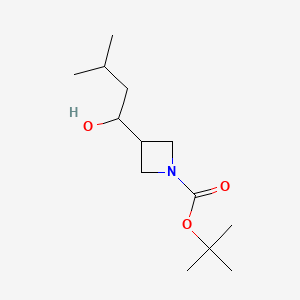
![Di-mu-chlorobis[5-hydroxy-2-[1-(hydroxyimino-kappaN)ethyl]phenyl-kappaC]palladium(II) dimer](/img/structure/B14782329.png)
